1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Description
1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and piperidine ring
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-3-4-9(18-20(8)11)19-5-1-2-7(6-19)10(21)22/h3-4,7H,1-2,5-6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPDYUNAPDOFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the [1,2,4]triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation across various cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the compound against human cancer cell lines, IC50 values ranged from 20 to 30 µM, demonstrating its potential as an anticancer agent. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes, particularly those involved in metabolic pathways and signaling.
Case Study: Enzyme Inhibition Profile
Inhibitory assays revealed that the compound effectively inhibits the TRPV1 receptor with an IC50 value of approximately 30 nM. This suggests potential applications in pain management therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, showing effectiveness against various pathogens.
| Activity Type | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µM | |
| Anticancer | Human breast cancer cells | 25 µM | |
| Enzyme Inhibition | TRPV1 receptor | 30 nM |
Bromodomain Inhibition
Recent studies have proposed the compound as a candidate for bromodomain inhibition, targeting BRD4, which is implicated in various cancers.
Case Study: Bromodomain Inhibitor Discovery
A series of derivatives containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold were evaluated for their ability to inhibit BRD4 with micromolar IC50 values. Structural analysis revealed effective binding modes that could inform further drug design efforts aimed at developing potent BRD4 inhibitors.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Table 2: Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
N-cyclohexyl-3-(3-(trifluoromethyl)phenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
Biological Activity
1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H12F3N5O
- IUPAC Name : 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxylic acid
- Molecular Weight : 303.25 g/mol
Research indicates that compounds containing the triazolo and pyridazine moieties exhibit significant biological activities. The key mechanisms include:
- Inhibition of Protein Kinases : The compound has demonstrated potent inhibition of the c-Met protein kinase, which is implicated in various cancers. This activity is crucial for the development of targeted cancer therapies .
- Modulation of TRPV1 Receptors : Similar compounds have been shown to act as selective antagonists for TRPV1 receptors, which are involved in pain signaling pathways .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Due to its c-Met inhibition properties, it may serve as a potential candidate for treating non-small cell lung cancer and other malignancies .
- Pain Management : Its action on TRPV1 receptors positions it as a potential analgesic agent .
Case Studies and Experimental Data
A variety of studies have explored the biological effects of related compounds and their derivatives:
- c-Met Inhibition Studies :
- TRPV1 Modulation :
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Value (µM) | Notes |
|---|---|---|---|
| c-Met Inhibition | Triazolo derivatives | 0.005 | Effective against various cancer types |
| TRPV1 Antagonism | Piperazine derivatives | 0.01 | Potential for pain relief applications |
| GABA Modulation | Various derivatives | Not specified | Implicated in neurological disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
